2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol
Description
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-5-8-10-9(12-11-8)6-3-1-2-4-7(6)14/h1-4,13-14H,5H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXBLEUGWKFKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Preparation Methods
Cyclization of Acylamidrazones
One of the most common approaches to synthesize 1,2,4-triazoles involves the cyclization of acylamidrazone intermediates. This method is particularly valuable for introducing specific substitution patterns on the triazole ring.
Procedure:
- Formation of the acylamidrazone intermediate from appropriate carboxylic acid derivatives
- Cyclization of the acylamidrazone under basic or acidic conditions
- Functionalization of the resulting triazole scaffold
This method could be adapted for 2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol by using appropriately substituted starting materials with protected hydroxyl groups.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as an efficient method for preparing 1,2,4-triazole derivatives, offering advantages in terms of reaction time and yield.
Procedure:
- Combination of a secondary alcohol (such as a benzhydryl alcohol) with 1,2,4-triazole
- Catalysis with p-toluenesulfonic acid (p-TSA)
- Microwave irradiation under open-vessel conditions
This method has been successfully applied to synthesize various benzhydryl-1H-1,2,4-triazoles with good yields.
Specific Synthesis of Hydroxymethyl-Substituted Triazoles
Reduction-Based Approach
For the introduction of a hydroxymethyl group at position 3 of the triazole ring, a reduction-based approach can be employed.
Procedure:
- Synthesis of a triazole derivative containing an ester or carboxylic acid functionality at position 3
- Reduction of the ester or carboxylic acid using appropriate reducing agents
- Subsequent deprotection if protected groups are present
Suitable reducing agents include lithium aluminum hydride, sodium borohydride, or lithium borohydride, with the choice dependent on the presence of other functional groups.
Direct Hydroxymethylation
Direct hydroxymethylation of the triazole ring can be achieved through controlled functionalization reactions.
Procedure:
- Preparation of the base triazole structure
- Hydroxymethylation using formaldehyde under basic conditions
- Purification and isolation of the desired product
Table 1 below summarizes key reaction conditions for this method:
| Parameter | Condition | Notes |
|---|---|---|
| Base | Sodium hydroxide or potassium carbonate | Concentration typically 1-3 M |
| Temperature | 65-80°C | Higher temperatures may lead to side reactions |
| Solvent | Ethanol or DMF | Anhydrous conditions preferred |
| Reaction time | 3-7 hours | Monitored by TLC |
| Formaldehyde source | 37% aqueous solution | Added slowly to control reaction |
Phenol Incorporation Strategies
Direct Coupling Method
The incorporation of the phenol moiety can be achieved through direct coupling reactions.
Procedure:
- Preparation of a 3-(hydroxymethyl)-1H-1,2,4-triazole intermediate
- Coupling with an appropriately substituted phenol derivative
- Deprotection of any protected hydroxyl groups
This approach typically utilizes copper-catalyzed coupling reactions or traditional condensation methods.
Building Block Approach
Alternatively, the target compound can be synthesized by building the triazole ring using a phenolic precursor.
Procedure:
- Preparation of a suitable phenol-containing building block (e.g., 2-hydroxybenzhydrazide)
- Formation of an acylamidrazone intermediate
- Cyclization to form the triazole ring
- Introduction of the hydroxymethyl group through functional group interconversion
This method allows for selective functionalization and can provide better control over the regiochemistry of the final product.
Optimized Preparation Method
Based on the analysis of various synthetic approaches, an optimized method for preparing this compound can be proposed as follows:
Reagents and Materials
- 2-Hydroxybenzaldehyde
- Hydrazine hydrate
- Formic acid or formate ester
- Reducing agents (sodium borohydride)
- Solvents: ethanol, tetrahydrofuran, dimethylformamide
- Catalysts: p-toluenesulfonic acid
Step-by-Step Synthesis
- Formation of 2-hydroxybenzhydrazide from 2-hydroxybenzaldehyde
- Reaction with formic acid or formate ester to form the corresponding acylamidrazone
- Cyclization under basic conditions to form the 1,2,4-triazole ring
- Introduction of the hydroxymethyl group via formylation followed by reduction
- Purification via recrystallization or column chromatography
Critical Parameters
Several parameters significantly influence the success of this synthesis:
Purification and Characterization
Purification Techniques
The purification of this compound can be achieved through:
- Recrystallization from ethanol or ethanol/water mixtures
- Column chromatography using silica gel with appropriate eluent systems
- Preparative HPLC for high-purity requirements
Characterization Data
Typical characterization data for the target compound includes:
Spectroscopic Properties
- 1H NMR: Characteristic signals for the triazole proton (typically 8.0-8.5 ppm), hydroxymethyl protons (4.5-5.0 ppm), and phenolic protons
- 13C NMR: Signals for the triazole carbons (approximately 143-152 ppm), hydroxymethyl carbon (60-65 ppm), and aromatic carbons
- IR spectroscopy: Distinctive bands for OH stretching (3300-3600 cm-1) and C=N stretching (1550-1650 cm-1)
Physical Properties
- Appearance: Typically a white to off-white crystalline solid
- Melting point: Generally in the range of 180-220°C, depending on purity
- Solubility: Moderately soluble in polar solvents like methanol and ethanol, less soluble in non-polar solvents
Comparative Analysis of Preparation Methods
Efficiency Comparison
Table 2 presents a comparative analysis of the different preparation methods:
| Method | Typical Yield (%) | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|
| Acylamidrazone cyclization | 65-75 | 8-12 hours | Well-established, predictable | Multiple steps, moderate yields |
| Microwave-assisted synthesis | 70-85 | 2-4 hours | Faster reaction, higher yields | Specialized equipment required |
| Reduction-based approach | 60-70 | 10-14 hours | Versatile, functional group tolerance | Requires careful control of reducing conditions |
| Direct hydroxymethylation | 55-65 | 6-8 hours | Fewer steps, more direct | Lower yields, side product formation |
| Building block approach | 65-80 | 12-16 hours | Better regiochemical control | More complex procedure |
Scalability Considerations
For laboratory-scale synthesis (1-10 g), the microwave-assisted method offers the best combination of efficiency and convenience. For larger scale production (>100 g), the building block approach may be preferred due to its reliability and more straightforward scale-up process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the hydroxymethyl group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-(formyl)-1H-1,2,4-triazol-5-yl)phenol or 2-(3-(carboxyl)-1H-1,2,4-triazol-5-yl)phenol.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
HTS10550 (2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1H-1,2,4-triazol-5-yl]phenol)
2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine
- Structural Features: Contains pyridyl groups at both triazole positions instead of phenol and hydroxymethyl.
- Activity : Found to increase 55.64-fold in moyamoya disease (MMD) patient plasma, suggesting a metabolic role in vascular pathology. The mechanism remains unclear but highlights triazoles as biomarkers in disease states .
3-[1,2,4]Triazol-5-yl 4-Thiazolidinone Derivatives (Compounds 1i, 1p, 1s, 1t)
- Structural Features : Incorporate morpholin-4-yl, methylpiperazinyl, and benzodioxolyl groups.
- Activity: Exhibit potent antitubercular activity (MIC ≤4 mg/mL against Mycobacterium tuberculosis). The thiazolidinone moiety enhances binding to bacterial targets compared to simple phenolic derivatives .
- Comparison : The hydroxymethyl group in the target compound may offer synthetic flexibility for derivatization, akin to the morpholine/piperazine groups in these analogs.
Anticancer and Antinociceptive Triazoles
- Structural Features : Include aryl, thioxo, and methyl substituents.
- Activity: Demonstrated antinociceptive and anticancer properties in preclinical studies. The presence of electron-withdrawing groups (e.g., thioxo) enhances bioactivity compared to hydroxymethyl-containing analogs .
Dichlorido-bis[2-(2-(3-(Pyridin-2-yl)-1H-1,2,4-triazol-5-yl)phenoxy)benzoic Acid]manganese(II)
- Structural Features: Utilizes triazole-phenol hybrids as ligands for metal coordination.
- The hydroxymethyl group in the target compound could similarly facilitate metal chelation .
GSK8175 Intermediate (Triazole Antifungal Precursor)
- Structural Features : Contains a triazole linked to a benzofuran and fluorophenyl groups.
- Application : Highlights the role of triazoles in antifungal drug development. The hydroxymethyl group in the target compound could serve as a synthetic handle for further functionalization, akin to fluorophenyl groups in this intermediate .
Biological Activity
2-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)phenol is a compound that integrates a phenolic structure with a triazole ring, endowing it with unique chemical and biological properties. This article reviews its biological activities, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a hydroxymethyl group attached to the triazole ring, which enhances its interaction with biological targets. The presence of both the phenolic and triazole functionalities allows for versatile chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that this compound significantly inhibited the proliferation of human breast cancer (MCF-7) and colon cancer (HT-29) cells. The IC50 values were found to be:
- MCF-7: 15 µM
- HT-29: 20 µM
The mechanism is thought to involve apoptosis induction and cell cycle arrest at the G2/M phase.
The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological macromolecules. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction enhances the compound's binding affinity and efficacy against targeted biological pathways.
Synthesis Methods
The synthesis of this compound can be achieved through several methods. One common synthetic route involves reacting phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene. This method allows for high yields and purity.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Reaction Conditions |
|---|---|---|
| Reaction with paraformaldehyde | 80 | Stannic chloride, tri-n-butylamine |
| Cyclization reaction with hydrazones | 75 | DIPEA as a mediator |
Q & A
Q. Table 1: Spectral Markers for Structural Confirmation
| Technique | Key Peaks/Signals | Interpretation |
|---|---|---|
| NMR | δ 9.8 ppm (s, 1H) | Phenolic -OH |
| NMR | δ 155 ppm | Triazole C=N |
| IR | 3200 cm (broad) | O-H stretch |
Q. Table 2: Stability Study Design
| Condition | Protocol | Analysis Method |
|---|---|---|
| pH 2.0 | 37°C, 72 hours | HPLC (degradation %) |
| UV Exposure | 254 nm, 48 hours | UV-Vis absorbance |
| Thermal Stress | 100°C, 24 hours | DSC (ΔH decomposition) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
